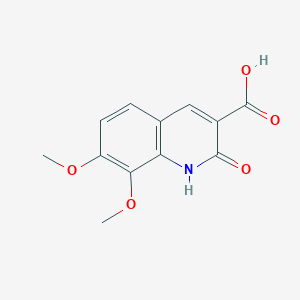

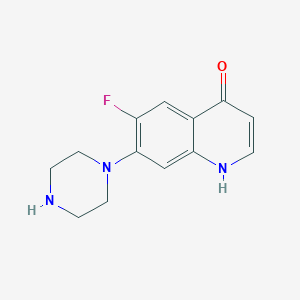

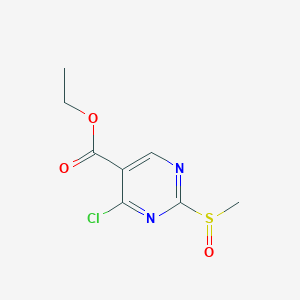

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluor-7-(Piperazin-1-yl)chinolin-4(1H)-on ist eine synthetische organische Verbindung, die zur Chinolin-Familie gehört. Chinolin-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie häufig eingesetzt. Das Vorhandensein des Fluoratoms und des Piperazinrings in dieser Verbindung verstärkt ihre pharmakologischen Eigenschaften, was sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Fluor-7-(Piperazin-1-yl)chinolin-4(1H)-on umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem Chinolin-Derivat, wie z. B. 6-Fluorchinolin.

Nitrierung: Das Chinolin-Derivat wird einer Nitrierung unterzogen, um eine Nitrogruppe an der gewünschten Position einzuführen.

Reduktion: Die Nitrogruppe wird dann mit einem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert.

Piperazineinführung: Die Aminogruppe wird mit Piperazin umgesetzt, um das Piperazinyl-Derivat zu bilden.

Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung zur Bildung der Chinolin-4(1H)-on-Struktur.

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Fluor-7-(Piperazin-1-yl)chinolin-4(1H)-on folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with a quinoline derivative, such as 6-fluoroquinoline.

Nitration: The quinoline derivative undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst.

Piperazine Introduction: The amine group is reacted with piperazine to form the piperazinyl derivative.

Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Fluor-7-(Piperazin-1-yl)chinolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls umzuwandeln.

Substitution: Das Fluoratom und der Piperazinring können an Substitutionsreaktionen teilnehmen, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel, Nukleophile und Elektrophile werden häufig bei Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Chinolinon-Derivate entstehen, während Substitutionsreaktionen eine Vielzahl fluorierter oder Piperazinyl-substituierter Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

6-Fluor-7-(Piperazin-1-yl)chinolin-4(1H)-on hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein zur Synthese komplexerer Moleküle und zum Studium von Reaktionsmechanismen verwendet.

Biologie: Die Verbindung wird auf ihr Potenzial als antimikrobielles, antivirales und Antikrebsmittel untersucht.

Medizin: Sie wird auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich bakterieller Infektionen und Krebs, untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für andere Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-7-(Piperazin-1-yl)chinolin-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Das Fluoratom verstärkt die Fähigkeit der Verbindung, Zellmembranen zu durchdringen, während der Piperazinring mit biologischen Rezeptoren interagiert. Diese Wechselwirkungen können das Wachstum von Mikroorganismen hemmen, Apoptose in Krebszellen induzieren oder bestimmte Enzyme und Proteine modulieren.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: It is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the piperazine ring interacts with biological receptors. These interactions can inhibit the growth of microorganisms, induce apoptosis in cancer cells, or modulate specific enzymes and proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Fluorchinolin: Ein Vorläufer bei der Synthese von 6-Fluor-7-(Piperazin-1-yl)chinolin-4(1H)-on.

7-(Piperazin-1-yl)chinolin: Fehlt das Fluoratom, aber es teilt den Piperazinring.

4(1H)-Chinolinon: Fehlen sowohl das Fluoratom als auch der Piperazinring.

Einzigartigkeit

6-Fluor-7-(Piperazin-1-yl)chinolin-4(1H)-on ist einzigartig aufgrund des Vorhandenseins sowohl des Fluoratoms als auch des Piperazinrings. Diese Kombination verstärkt seine pharmakologischen Eigenschaften, was es in verschiedenen Anwendungen effektiver macht als ähnliche Verbindungen.

Eigenschaften

CAS-Nummer |

113817-56-4 |

|---|---|

Molekularformel |

C13H14FN3O |

Molekulargewicht |

247.27 g/mol |

IUPAC-Name |

6-fluoro-7-piperazin-1-yl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H14FN3O/c14-10-7-9-11(16-2-1-13(9)18)8-12(10)17-5-3-15-4-6-17/h1-2,7-8,15H,3-6H2,(H,16,18) |

InChI-Schlüssel |

BMQJANGORQOWEF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=C(C=C3C(=O)C=CNC3=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)